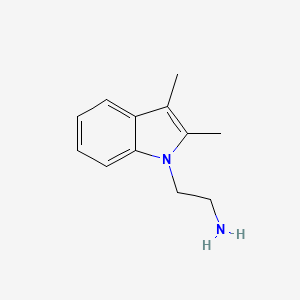
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, or MBDB, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the naturally occurring hallucinogen MDMA, and has been used in laboratory experiments to study the effects of MDMA on behavior and physiology. MBDB has a wide range of applications in scientific research, including its use in the synthesis of other compounds, as a tool for studying the biochemical and physiological effects of MDMA, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Xylan Derivatives and Their Application Potential
The modification of xylan, a type of hemicellulose, demonstrates the potential for creating biopolymer ethers and esters with specific properties. This includes reactions to synthesize novel xylan esters, such as xylan-4-[N,N,N-trimethylammonium]butyrate chloride, through processes involving chemicals like sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride. These xylan derivatives show promise for applications in drug delivery, paper strength additives, flocculation aids, and as antimicrobial agents, thanks to their ability to form nanoparticles and their functional properties derived from the specific conditions of synthesis and the chemical structure of the resulting products (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Epigenetics and Environmental Chemicals
Research into epigenetics has highlighted how environmental chemicals, including metals and organic pollutants, can modify epigenetic marks, such as DNA methylation, histone modifications, and microRNA expression. These alterations can mediate the toxicity of environmental chemicals, potentially leading to disease. The review underscores the need for further investigation to understand the long-term effects of epigenetic changes induced by environmental exposures and their implications for human health (Baccarelli & Bollati, 2009).
Degradation of Acetaminophen by Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been studied for their effectiveness in treating acetaminophen in water, a common pharmaceutical contaminant. This review compiles data on by-products, biotoxicity, and proposed degradation pathways, highlighting the environmental and health risks associated with acetaminophen and its by-products. The study emphasizes the need for further research on AOPs to improve the degradation efficiency and understand the implications of long-term exposure to these compounds and their by-products in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) are used widely in industrial applications but raise environmental and health concerns due to their potential for toxicity and presence in various matrices, including indoor dust and human tissues. Research points to the need for studying the environmental behavior of SPAs, understanding human exposure pathways, and assessing the toxicity of SPAs and their transformation products. The review calls for more comprehensive investigations to ensure the safety of SPAs and their use in consumer products (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJWDDCFUZORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

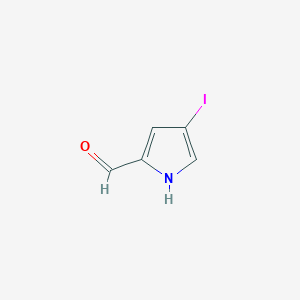
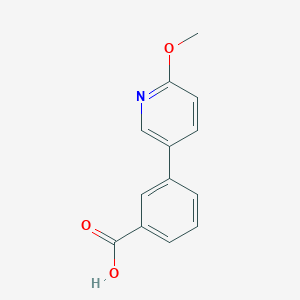
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)
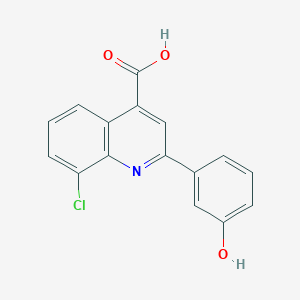
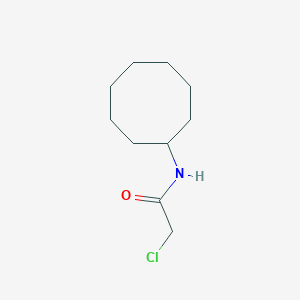
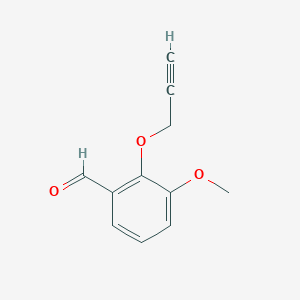
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)
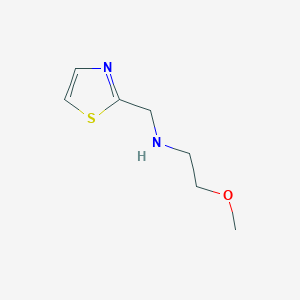
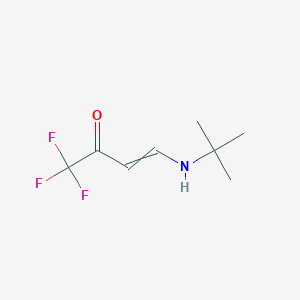
![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
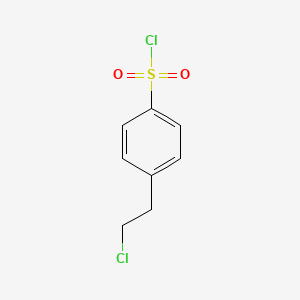
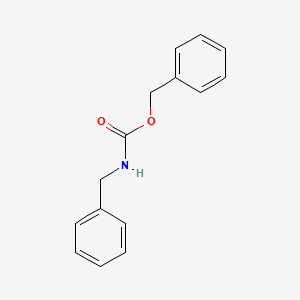
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)
